4-Butylmorpholin-2-one
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Overview
Description
4-Butylmorpholin-2-one is a heterocyclic organic compound that belongs to the morpholine family It features a morpholine ring substituted with a butyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylmorpholin-2-one can be synthesized through several methods. One common approach involves the reaction of butylamine with diethylene glycol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the morpholine ring .
Another method involves the use of amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide. This one-pot synthetic protocol is efficient and yields good results .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butylmorpholin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
4-Butylmorpholin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Butylmorpholin-2-one involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Butylmorpholin-2-one can be compared with other morpholine derivatives such as:
Morpholine: The parent compound, which lacks the butyl substitution.
N-Methylmorpholine: A derivative with a methyl group instead of a butyl group.
4-Phenylmorpholine: A derivative with a phenyl group at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other morpholine derivatives .
Properties
CAS No. |
68182-84-3 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-butylmorpholin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-9-5-6-11-8(10)7-9/h2-7H2,1H3 |
InChI Key |
RWRNGZJYPQILSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(=O)C1 |
Origin of Product |
United States |
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